3,5-dimethoxy-N-methylbenzamide
Overview
Description
3,5-Dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is a derivative of benzamide, characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring and a methyl group attached to the nitrogen atom of the amide group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-dimethoxy-N-methylbenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with methylamine to yield the desired benzamide . The reaction conditions often include the use of an inert solvent like tetrahydrofuran (THF) and a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
3,5-Dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,5-Dimethoxy-N-methylbenzamide can be compared with other benzamide derivatives, such as:
3,4-Dimethoxy-N-methylbenzamide: Similar structure but with methoxy groups at the 3 and 4 positions.
2,3-Dimethoxy-N-methylbenzamide: Methoxy groups at the 2 and 3 positions.
3,5-Dimethoxy-N-phenylbenzamide: Phenyl group instead of a methyl group attached to the nitrogen atom.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their structures.
Properties
IUPAC Name |
3,5-dimethoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJXCQKLQVJMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304925 | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74826-21-4 | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74826-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.